molecular formula C19H22FN3O4 B162365 7-(3-Aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 127294-64-8

7-(3-Aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B162365
CAS No.: 127294-64-8
M. Wt: 375.4 g/mol
InChI Key: RWZYKNVFWKZWDX-UHFFFAOYSA-N
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Description

7-(3-Aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and scientific research applications.

Properties

CAS No.

127294-64-8

Molecular Formula

C19H22FN3O4

Molecular Weight

375.4 g/mol

IUPAC Name

7-(3-aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O4/c1-27-18-15-12(7-14(20)16(18)22-6-2-3-10(21)8-22)17(24)13(19(25)26)9-23(15)11-4-5-11/h7,9-11H,2-6,8,21H2,1H3,(H,25,26)

InChI Key

RWZYKNVFWKZWDX-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1N3CCCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CCCC(C3)N)F)C(=O)C(=CN2C4CC4)C(=O)O

Synonyms

7-(3-amino-1-piperidyl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-quinoli ne-3-carboxylic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including cyclization, fluorination, and methoxylation reactions. The starting materials often include quinoline derivatives, which undergo a series of chemical transformations to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce hydroxyquinoline derivatives.

Scientific Research Applications

7-(3-Aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial properties and its effects on bacterial cell walls.

    Medicine: Investigated for its potential use in treating bacterial infections.

    Industry: Used in the development of new antibiotics and other pharmaceutical compounds.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin

Uniqueness

Compared to other quinolone antibiotics, 7-(3-Aminopiperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has unique structural features, such as the presence of a cyclopropyl group and a methoxy group, which contribute to its distinct antibacterial activity and spectrum.

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